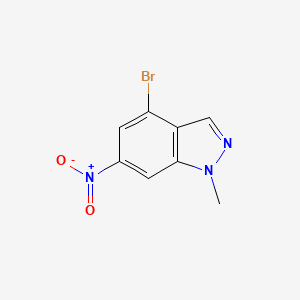
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO2S2 It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a methanesulfonyl group attached to a butan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylbutan-2-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-methanesulfonylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-methanesulfonylbutan-2-yl)thietan-3-amine exerts its effects depends on its interaction with molecular targets. The thietan ring and methanesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with a methyl group instead of a methanesulfonyl group.
N-(4-ethylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with an ethyl group instead of a methanesulfonyl group.
N-(4-propylsulfonylbutan-2-yl)thietan-3-amine: Similar structure but with a propyl group instead of a methanesulfonyl group.
Uniqueness
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-(4-methylsulfonylbutan-2-yl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(3-4-13(2,10)11)9-8-5-12-6-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHSBQDDHBSPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8221656.png)
![1-(benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221658.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid](/img/structure/B8221662.png)


![(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8221675.png)





![methyl4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8221715.png)

